

# Application Notes and Protocols for Forced Degradation Studies of Ertugliflozin

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## Compound of Interest

Compound Name: Ertugliflozin pidolate

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These application notes provide a comprehensive overview and detailed protocols for conducting forced degradation studies on Ertugliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor. The provided information is essential for the development and validation of stability-indicating analytical methods, as mandated by regulatory bodies such as the International Council for Harmonisation (ICH).

Forced degradation studies are a critical component of the drug development process, providing insights into the intrinsic stability of a drug substance, potential degradation pathways, and the specificity of analytical methods. The following sections detail the stress conditions under which Ertugliflozin has been studied, the resulting degradation, and the analytical methodologies for the separation and quantification of the drug and its degradation products.

## Summary of Forced Degradation Studies

Ertugliflozin has been subjected to various stress conditions as per ICH guidelines, including acidic, alkaline, oxidative, thermal, and photolytic stress.[1][2][3][4] Studies have consistently shown that Ertugliflozin is susceptible to degradation under acidic and oxidative conditions, while it remains relatively stable under alkaline, thermal, and photolytic stress.[3][4][5][6]

The primary analytical technique employed for the separation and quantification of Ertugliflozin and its degradation products is Reverse Phase High-Performance Liquid Chromatography (RP-

HPLC).[1][2][7][8]

## Quantitative Data Summary

The following table summarizes the quantitative data from various forced degradation studies on Ertugliflozin, providing a comparative overview of the extent of degradation under different stress conditions.

Stress Condition	Reagent/Parameters	Duration	% Degradation	Reference
Acid Hydrolysis	1 N HCl, 60°C, reflux	4 hours	~21.39%	[4]
1 N HCl, 60°C, reflux	48 hours	~15-20%	[5]	
0.1 M HCl, 45°C	2 hours	23.37%	[7]	
Alkaline Hydrolysis	0.1 N NaOH, 70°C, reflux	4 hours	Not specified	
0.1 M NaOH	Not specified	37.27%	[7]	
Oxidative Degradation	30% H <sub>2</sub> O <sub>2</sub> , Room Temp, stirring	48 hours	~15-20%	[5]
3% H <sub>2</sub> O <sub>2</sub> , Room Temp	Not specified	Not specified	[9]	
Not specified	Not specified	61.84%	[7]	
Thermal Degradation	Not specified	Not specified	Stable	
Photolytic Degradation	Not specified	Not specified	Notable degradation	[1]
Not specified	Not specified	Stable	[3]	

## Experimental Protocols

The following are detailed protocols for conducting forced degradation studies on Ertugliflozin. These protocols are based on methodologies cited in the scientific literature.

### Preparation of Stock Solution

A standard stock solution of Ertugliflozin is the starting point for all stress studies.

Protocol:

- Accurately weigh 5 mg of Ertugliflozin working standard.[\[1\]](#)
- Transfer the weighed standard into a 50 ml volumetric flask.[\[1\]](#)
- Add 10 ml of a suitable solvent (e.g., mobile phase, methanol:water mixture) and sonicate for 15 minutes to dissolve the drug completely.[\[1\]](#)[\[7\]](#)
- Make up the volume to 50 ml with the same solvent to obtain a stock solution of a specific concentration (e.g., 100 µg/mL).[\[1\]](#)
- Filter the solution using a 0.45 µm filter before use.[\[1\]](#)

### Forced Degradation Protocols

Protocol:

- To a known volume of the Ertugliflozin stock solution, add an equal volume of 1 N Hydrochloric Acid (HCl).[\[1\]](#)
- Reflux the mixture at 60°C for 4 hours.[\[4\]](#)
- After the specified time, cool the solution to room temperature.
- Neutralize the solution by adding an equivalent amount of 1 N Sodium Hydroxide (NaOH).[\[1\]](#)  
[\[7\]](#)
- Dilute the resulting solution with the mobile phase to a final concentration suitable for HPLC analysis.[\[7\]](#)

- Inject the sample into the HPLC system.

Protocol:

- To a known volume of the Ertugliflozin stock solution, add an equal volume of 0.1 N Sodium Hydroxide (NaOH).[10]
- Reflux the mixture at 70°C for 4 hours.[9]
- After the specified time, cool the solution to room temperature.
- Neutralize the solution by adding an equivalent amount of 0.1 N Hydrochloric Acid (HCl).[7]
- Dilute the resulting solution with the mobile phase to a final concentration suitable for HPLC analysis.[7]
- Inject the sample into the HPLC system.

Protocol:

- To a known volume of the Ertugliflozin stock solution, add an equal volume of 30% Hydrogen Peroxide (H<sub>2</sub>O<sub>2</sub>).[5]
- Keep the solution at room temperature and stir for 48 hours.[5]
- After the specified time, dilute the solution with the mobile phase to a final concentration suitable for HPLC analysis.
- Inject the sample into the HPLC system.

Protocol:

- Transfer a known amount of solid Ertugliflozin powder into a thermostatically controlled oven.
- Maintain the temperature at a specific level (e.g., 60°C) for a defined period (e.g., 5 days). [10]
- Alternatively, expose a solution of Ertugliflozin to heat.

- After the exposure period, allow the sample to cool to room temperature.
- If starting with the solid drug, dissolve it in a suitable solvent to a known concentration for HPLC analysis. If starting with a solution, dilute it as necessary.
- Inject the sample into the HPLC system.

Protocol:

- Expose a solution of Ertugliflozin in a transparent container to a photostability chamber.
- The exposure should be in accordance with ICH Q1B guidelines, which recommend exposure to cool white fluorescent light (not less than 1.2 million lux hours) and near-ultraviolet light (not less than 200 watt-hours/square meter).
- A control sample should be kept in the dark under the same conditions.
- After the exposure period, dilute the sample with the mobile phase to a final concentration suitable for HPLC analysis.
- Inject both the exposed and control samples into the HPLC system.

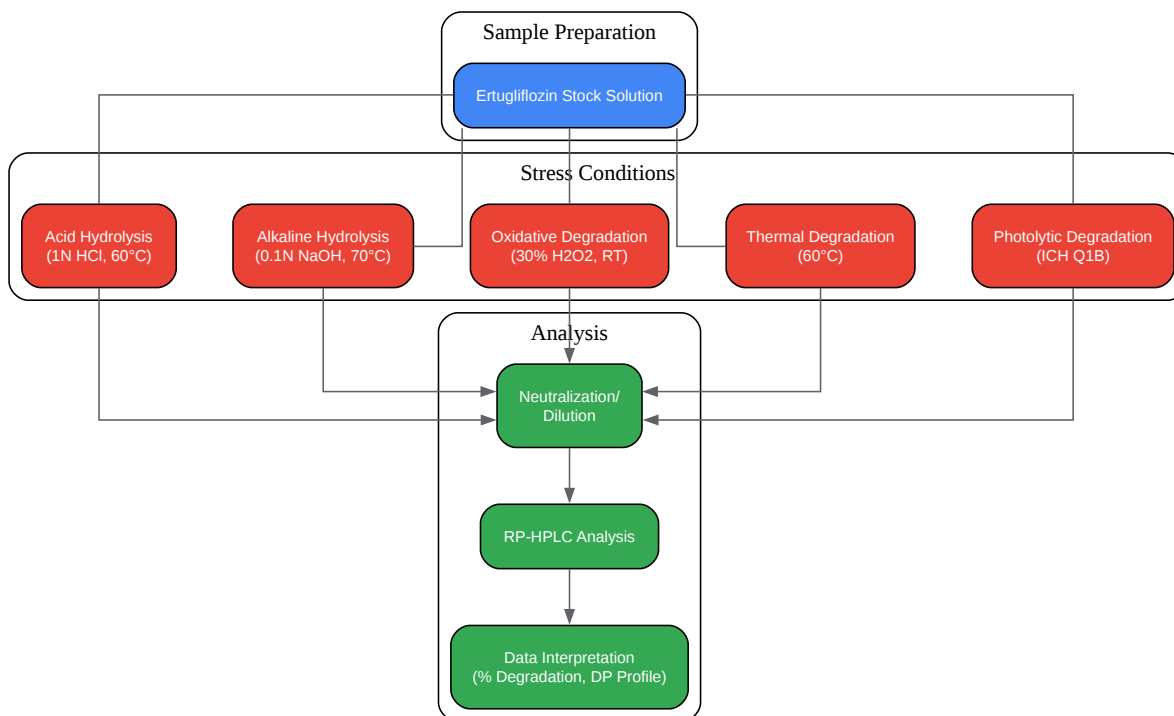
## Analytical Method: RP-HPLC

The following are typical RP-HPLC parameters used for the analysis of Ertugliflozin and its degradation products.

Parameter	Specification 1	Specification 2
Column	C18 Hypersil ODS (250 mm x 4.6 mm, 5 µm)[1]	HiQ Sil C-18 (150 x 4.6 mm, 5.0 µm)[2]
Mobile Phase	Acetate buffer:Acetonitrile (60:40 v/v), pH 4.0[1]	Methanol:Water (90:10 v/v)[2]
Flow Rate	Isocratic	0.7 mL/min[2]
Detection Wavelength	240 nm[1]	260 nm[2]
Column Temperature	28°C[1]	Not specified
Retention Time (Ertugliflozin)	2.30 ± 0.04 min[1]	4.1 min[2]

## Visualizations

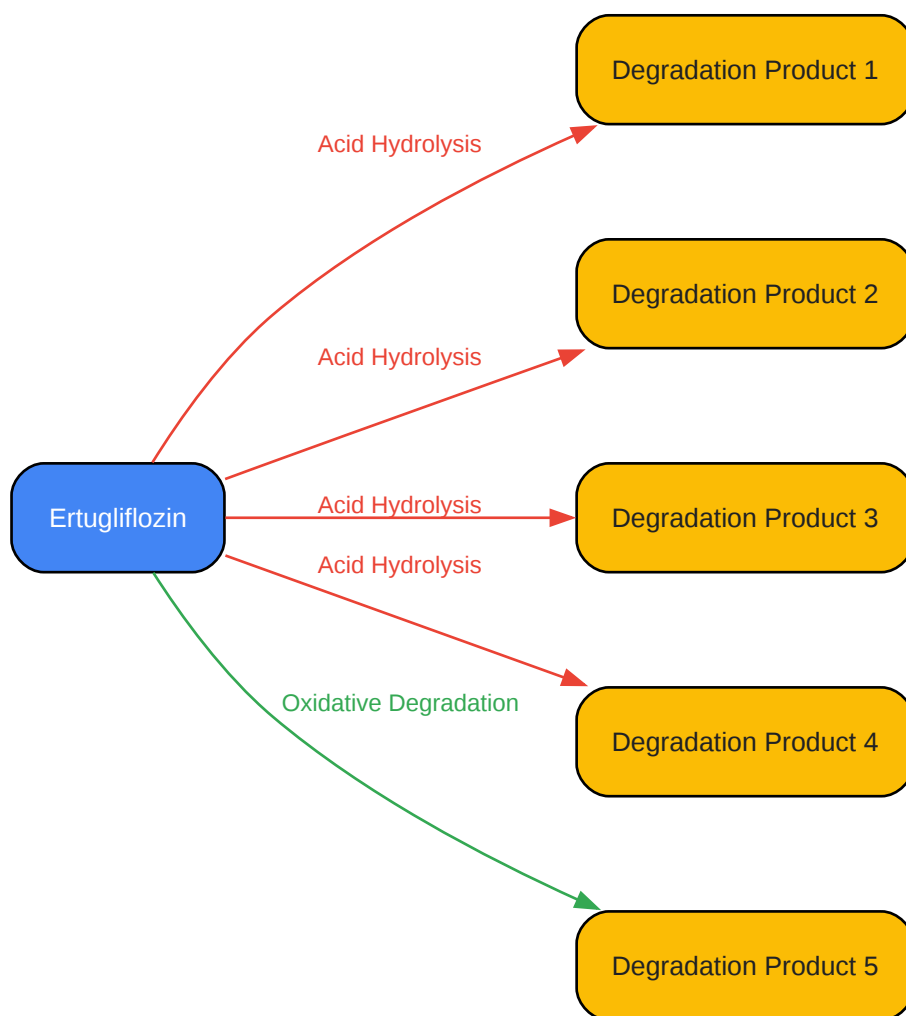
## Experimental Workflow for Forced Degradation Studies



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Caption: Experimental workflow for forced degradation studies of Ertugliflozin.

## Proposed Degradation Pathway of Ertugliflozin under Acidic and Oxidative Stress



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Caption: Proposed degradation of Ertugliflozin under stress conditions.

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